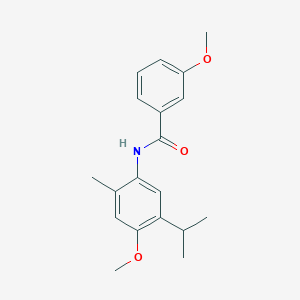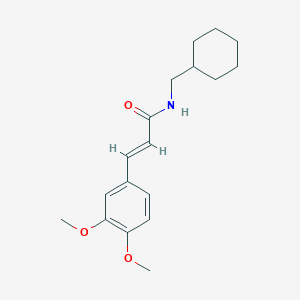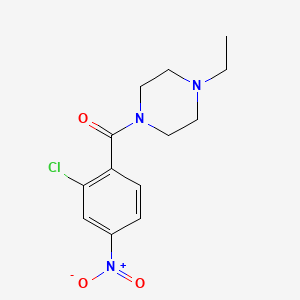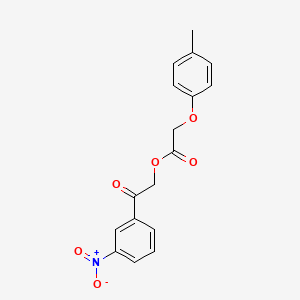
2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an oxoethyl group, and a methylphenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate typically involves a multi-step process:
Nitration of Phenyl Acetate: The initial step involves the nitration of phenyl acetate to introduce the nitro group at the meta position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 2-Oxoethyl Group: The next step involves the introduction of the 2-oxoethyl group. This can be done through a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.
Esterification: Finally, the compound is esterified with 4-methylphenoxyacetic acid in the presence of a suitable dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products
Reduction: 2-(3-aminophenyl)-2-oxoethyl (4-methylphenoxy)acetate.
Hydrolysis: 3-nitrophenylacetic acid and 4-methylphenol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the ester moiety can be hydrolyzed to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate: Similar structure but with the nitro group at the para position.
2-(3-nitrophenyl)-2-oxoethyl (4-chlorophenoxy)acetate: Similar structure but with a chloro substituent instead of a methyl group.
Uniqueness
2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate is unique due to the specific positioning of the nitro group and the methylphenoxyacetate moiety, which can influence its reactivity and interactions in various applications. The combination of these functional groups provides distinct chemical and biological properties compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-12-5-7-15(8-6-12)23-11-17(20)24-10-16(19)13-3-2-4-14(9-13)18(21)22/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEABHJDXABPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenoxy)phenyl]-3-methylbenzamide](/img/structure/B3574517.png)
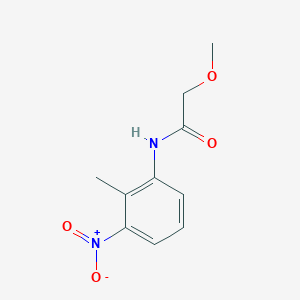
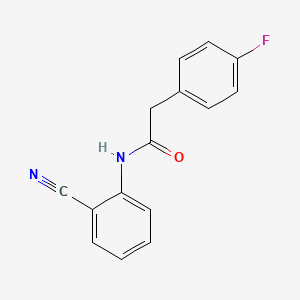
![N-[4-(4-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3574529.png)
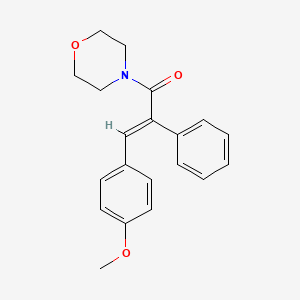
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone](/img/structure/B3574543.png)
![4-({3-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B3574555.png)
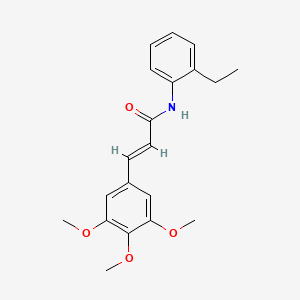
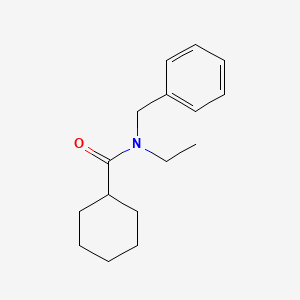
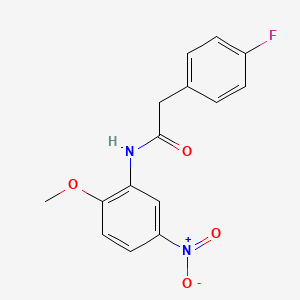
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3574592.png)
